molecular formula C20H22N2O2 B1202649 (6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanone CAS No. 569329-55-1

(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanone

Cat. No.: B1202649
CAS No.: 569329-55-1
M. Wt: 322.4 g/mol
InChI Key: SRFCUPVBYYAMIL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanone typically involves the reaction of 6-methoxyquinoline with a quinuclidine derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Properties

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19H,1,7,9-10,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFCUPVBYYAMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)C3CC4CCN3CC4C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274485
Record name 6′-Methoxy-9-rubanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569329-55-1, 14528-53-1
Record name 6′-Methoxy-9-rubanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6'-methoxycinchonan-9-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.029
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of benzophenone (1.12 kg) in toluene (4 L) was treated with quinine (1.00 kg) and potassium t-butoxide (871 g). The resulting mixture was heated to reflux for six hours, then allowed to cool to room temperature. After about 18 hours, this mixture was cooled to a temperature of about 10° C. to about 15° C. This cold mixture was treated with 2 N hydrochloric acid (4 L) at a rate such that the temperature of the mixture was less than 30° C. The resulting mixture was treated with additional 2 N hydrochloric acid (3 L) and the phases separated. The organic phase was extracted with additional 2 N hydrochloric acid (2×2.5 L). The combined aqueous phase was cooled to a temperature of about 5° C. to about 15° C., and the pH adjusted to pH 9-9.5 with the addition of 5 N sodium hydroxide (ca. 2.6 L). The resulting mixture was stirred at about 5° C. to about 20° C. for one hour. The crystalline material was removed by filtration, rinsed with water (2×1 L), and dried in vacuo at 50° C. to give 1.02 kg of quininone.
Quantity
1.12 kg
Type
reactant
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
871 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
4 L
Type
reactant
Reaction Step Two
Quantity
3 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanone
Reactant of Route 2
(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanone
Reactant of Route 3
(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanone
Reactant of Route 4
Reactant of Route 4
(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanone
Reactant of Route 5
Reactant of Route 5
(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanone
Reactant of Route 6
(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanone

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